molecular formula C18H17NOS2 B2634220 N-(benzo[b]thiophen-5-yl)-4-(phenylthio)butanamide CAS No. 922886-19-9

N-(benzo[b]thiophen-5-yl)-4-(phenylthio)butanamide

Cat. No.: B2634220
CAS No.: 922886-19-9
M. Wt: 327.46
InChI Key: HKFDNVRIXAVKBV-UHFFFAOYSA-N
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Description

N-(benzo[b]thiophen-5-yl)-4-(phenylthio)butanamide is a compound that features a benzo[b]thiophene core, which is a sulfur-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(benzo[b]thiophen-5-yl)-4-(phenylthio)butanamide typically involves the formation of the benzo[b]thiophene core followed by functionalization. One common method is the cyclization of 2-alkynyl thioanisoles catalyzed by gold(I)–IPr hydroxide . This method is efficient and applicable to a wide range of substrates with diverse electronic and steric properties.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis of benzo[b]thiophene derivatives often involves scalable processes such as metal-catalyzed cyclization and functional group transformations, which can be adapted for large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-(benzo[b]thiophen-5-yl)-4-(phenylthio)butanamide can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the benzo[b]thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the functional groups attached to the benzo[b]thiophene core.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzo[b]thiophene ring and the butanamide moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are used under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups to the benzo[b]thiophene core.

Scientific Research Applications

N-(benzo[b]thiophen-5-yl)-4-(phenylthio)butanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(benzo[b]thiophen-5-yl)-4-(phenylthio)butanamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can include inhibition of enzyme activity or interference with cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(benzo[b]thiophen-5-yl)-4-(phenylthio)butanamide is unique due to its specific functional groups and potential applications in various fields. Its combination of a benzo[b]thiophene core with a phenylthio and butanamide moiety provides distinct chemical and physical properties that can be leveraged in different research and industrial contexts.

Properties

IUPAC Name

N-(1-benzothiophen-5-yl)-4-phenylsulfanylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NOS2/c20-18(7-4-11-21-16-5-2-1-3-6-16)19-15-8-9-17-14(13-15)10-12-22-17/h1-3,5-6,8-10,12-13H,4,7,11H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKFDNVRIXAVKBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SCCCC(=O)NC2=CC3=C(C=C2)SC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NOS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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